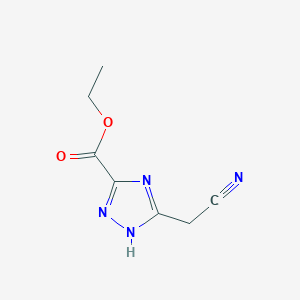

ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate, commonly known as CTET, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTET is a triazole derivative and belongs to the class of heterocyclic compounds. In

Aplicaciones Científicas De Investigación

Ionic Liquids and Energy Storage

Ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate: (referred to as ECTC) has garnered attention in the realm of ionic liquids (ILs). These ILs are versatile solvents with unique properties, including negligible vapor pressure and high thermal stability. Researchers have explored ECTC-based ILs for applications in next-generation lithium-ion battery electrolytes . The geometric structure and interaction energies of ECTC-based ion pairs differ from conventional hydrogen bonds, making them promising candidates for energy storage systems.

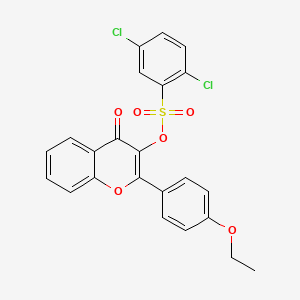

Coumarin Derivatives and Medicinal Chemistry

ECTC serves as a precursor for synthesizing coumarin derivatives. When ethyl cyanoacetate condenses with salicylaldehyde, it can yield either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . These coumarin derivatives exhibit diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. Researchers continue to explore their potential in drug development.

Transition Metal Complexes and Coordination Chemistry

ECTC participates in the formation of transition metal complexes. For instance, when 4-nitrophenylcyanamide ligand reacts with nickel(II) acetate in the presence of ligands like 1,10-phenanthroline (phen), 2,20-bipyridine (bpy), or imidazole (HIm), stable complexes are obtained . These complexes find applications in catalysis, sensing, and materials science.

Mecanismo De Acción

Target of Action

It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

It can be inferred from related compounds that it may participate in reactions involving the formation of carbon–carbon bonds . In such reactions, the compound could interact with its targets, leading to changes in their structure and function .

Biochemical Pathways

It is known that similar compounds are often involved in carbon–carbon bond forming reactions , which are crucial for the synthesis of a wide range of organic compounds .

Pharmacokinetics

It is known that the bioavailability of similar compounds can be influenced by factors such as their chemical structure, the presence of functional groups, and the conditions under which they are administered .

Result of Action

It can be inferred from related compounds that its action could result in the formation of new carbon–carbon bonds , which could lead to the synthesis of a wide range of organic compounds .

Action Environment

It is known that the efficacy and stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Propiedades

IUPAC Name |

ethyl 5-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-2-13-7(12)6-9-5(3-4-8)10-11-6/h2-3H2,1H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOCBASJZWLQAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=N1)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tungsten,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]-](/img/no-structure.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2560791.png)

![1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexane]-5-thione](/img/structure/B2560798.png)